

Application Notes and Protocols: Cerium-140 as a Stable Isotope Tracer in Geochemistry

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Compound of Interest

Compound Name: Cerium-140

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Introduction

Cerium (Ce), a rare earth element, possesses a unique dual valency (Ce^{3+} and Ce^{4+}) under different redox conditions. This characteristic makes the isotopic composition of cerium, particularly the ratio of its stable isotopes such as ^{142}Ce to ^{140}Ce , a powerful tracer for studying redox-sensitive processes in various geochemical settings.^{[1][2]} The fractionation of cerium isotopes is primarily driven by oxidation-reduction reactions, providing valuable insights into past and present environmental conditions.^{[1][3]} While ^{138}Ce is utilized in geochronology, the more abundant ^{140}Ce and ^{142}Ce isotopes are increasingly applied in geochemical investigations.^{[4][5]}

These application notes provide an overview of the use of **Cerium-140** as a stable isotope tracer, with detailed protocols for sample preparation, chemical separation, and isotopic analysis using Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Additionally, we explore the application of **Cerium-140** in the form of cerium oxide (CeO_2) nanoparticles as tracers in environmental studies.

Principle of Cerium Isotope Fractionation as a Redox Proxy

The utility of cerium isotopes as a redox proxy stems from the element's unique ability among the rare earth elements to be oxidized from the 3+ to the 4+ state.^[1] In oxidizing environments, Ce3+ can be oxidized to the less soluble Ce4+, leading to its removal from solution and incorporation into solid phases like ferromanganese nodules. This process results in a negative Ce anomaly in seawater and a corresponding enrichment in the solid phase.^[3] Crucially, this oxidation process is accompanied by isotopic fractionation, where the heavier isotopes are preferentially enriched in one phase over the other.^[1] By measuring the 142Ce/140Ce ratio (expressed as $\delta^{142}\text{Ce}$), scientists can trace the extent of these oxidation reactions in both modern and ancient geological systems.^{[1][3]}

Applications in Geochemistry

The application of **Cerium-140** as a stable isotope tracer is expanding and includes:

- Paleoceanography: Reconstructing past ocean redox conditions by analyzing the $\delta^{142}\text{Ce}$ of marine sediments, such as carbonates and banded iron formations.^[1]
- Crustal Recycling: Tracing the recycling of oceanic crust into the Earth's mantle by examining the Ce isotopic composition of ophiolites and mid-ocean ridge basalts.
- Weathering Processes: Studying the oxidative weathering of the continental crust.^[1]
- Environmental Tracers: Utilizing engineered CeO₂ nanoparticles as tracers to monitor pollution and nanoparticle fate in terrestrial and aquatic environments.^{[6][7]}

Data Presentation: Cerium Isotope Ratios in Geochemical Reference Materials

The following table summarizes the $\delta^{142}\text{Ce}$ values for a selection of igneous and sedimentary geochemical reference materials, providing a baseline for comparative studies. The $\delta^{142}\text{Ce}$ value represents the deviation of the 142Ce/140Ce ratio in a sample from a standard, expressed in per mil (‰).

Geochemical Reference Material	Rock Type	Mean $\delta^{142}\text{Ce}$ (‰)	2SD (‰)
SARM 40	Carbonatite	-0.07	0.13
JD0-1	Dolerite	+0.134	0.025
JMn-1	Manganese Nodule	+0.110	0.025

Data compiled from Pourkhorsandi et al. (2020) and other sources.[\[4\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Sample Preparation and Digestion of Geological Samples

This protocol outlines the steps for the dissolution of silicate rock samples for cerium isotope analysis.

- Sample Pulverization: Crush and pulverize the rock sample to a fine, homogeneous powder (< 200 mesh) using an agate mortar and pestle to avoid contamination.
- Weighing: Accurately weigh approximately 100-200 mg of the powdered sample into a clean Savillex® PFA vial.
- Acid Digestion:
 - Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (typically in a 3:1 ratio) to the vial.
 - Seal the vial and place it on a hotplate at approximately 120°C for 48-72 hours to ensure complete dissolution.
- Evaporation: After cooling, carefully open the vial and evaporate the acid mixture to dryness on the hotplate at a lower temperature (around 80°C).
- Redissolution: Add concentrated HNO₃ to the residue and evaporate to dryness again. Repeat this step at least twice to ensure the complete removal of fluorides.

- Final Dissolution: Dissolve the final residue in a known volume of dilute HNO_3 (e.g., 2-3 M) to prepare the sample for ion exchange chromatography.

Protocol 2: Ion Exchange Chromatography for Cerium Separation

This protocol describes a multi-stage ion exchange procedure to separate cerium from the bulk rock matrix and other interfering elements, particularly other rare earth elements (REEs) and Barium (Ba). [1][9]

Stage 1: Bulk REE Separation

- Column Preparation: Use a cation exchange resin (e.g., AG50W-X8) packed in a polypropylene column. Pre-clean and condition the resin with dilute HCl and high-purity water.
- Sample Loading: Load the dissolved rock sample onto the conditioned column.
- Matrix Elution: Elute the major matrix elements with dilute HCl (e.g., 2.5 M).
- REE Collection: Elute the REE fraction with a stronger acid, such as 6 M HCl. Collect this fraction for the next stage of separation.

Stage 2: Cerium Oxidation and Separation

- Oxidation: Evaporate the collected REE fraction to dryness and redissolve in a solution containing an oxidizing agent (e.g., NaBrO_3 in 10 M HNO_3) to convert Ce^{3+} to Ce^{4+} .
- Column Preparation: Use a resin with a high affinity for tetravalent cations, such as Eichrom's TRU Spec or LN Resin. Condition the column with the oxidizing solution.
- Sample Loading: Load the oxidized REE solution onto the column. Ce^{4+} will be retained by the resin, while trivalent REEs will pass through.
- Elution of other REEs: Wash the column with the oxidizing solution to elute any remaining trivalent REEs.

- Cerium Elution: Elute the purified cerium fraction by reducing Ce^{4+} back to Ce^{3+} using a reducing agent (e.g., H_2O_2 in dilute HCl).

Stage 3: Fine Purification (if necessary)

For high-precision analysis, a final purification step using α -hydroxyisobutyric acid (α -HIBA) as an eluent on a cation exchange resin can be employed to ensure complete separation from neighboring REEs like Lanthanum (La) and Neodymium (Nd).[\[1\]](#)

Protocol 3: Isotopic Analysis by MC-ICP-MS

This protocol provides a general workflow for measuring cerium isotope ratios using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

- Sample Introduction: Introduce the purified cerium sample solution into the MC-ICP-MS using a suitable nebulizer and spray chamber.
- Instrument Tuning: Optimize the instrument parameters, including gas flow rates, lens settings, and plasma power, to achieve maximum signal intensity and stability, and to minimize oxide formation (monitored by the CeO/Ce ratio).[\[7\]](#)
- Mass Spectrometer Setup:
 - Cup Configuration: Design a cup configuration to simultaneously measure the ion beams of ^{140}Ce and ^{142}Ce , as well as any potential isobaric interferences (e.g., from Nd).[\[4\]\[5\]](#)
 - Interference Correction: Implement mathematical corrections for isobaric interferences from other elements, such as ^{142}Nd on ^{142}Ce .[\[4\]\[5\]](#)
- Data Acquisition:
 - Analyze the samples in a sequence that brackets each sample with a standard solution of known cerium isotopic composition (e.g., Ames Ce metal standard).
 - Acquire data for a sufficient duration to achieve the desired internal precision.
- Data Processing:

- Correct for instrumental mass bias using the standard-sample bracketing method.
- Calculate the $\delta^{142}\text{Ce}$ values for the samples relative to the standard.

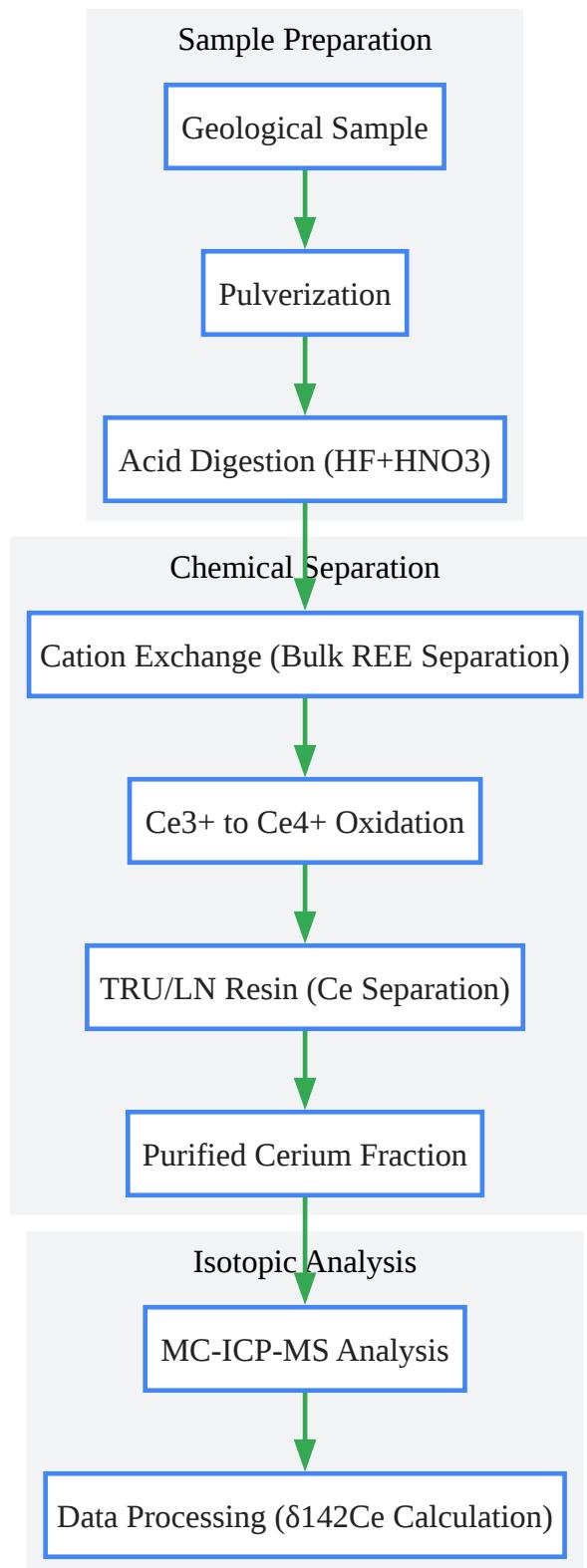
Protocol 4: Cerium Oxide Nanoparticle Tracer Study in Soil

This protocol outlines a method for studying the fate and transport of CeO_2 nanoparticles in soil.[10][11]

- Soil Spiking:
 - Prepare a suspension of CeO_2 nanoparticles in deionized water.
 - Spike a known mass of soil with the nanoparticle suspension to achieve the desired concentration.
 - Prepare control soil samples with deionized water only.
- Incubation/Aging: Incubate the spiked and control soil samples under controlled conditions (e.g., temperature, moisture) for a specified period to simulate environmental aging.
- Extraction of Nanoparticles:
 - Use an appropriate extractant solution, such as tetrasodium pyrophosphate (TSPP), to disperse the soil and release the nanoparticles.[10]
 - Shake or sonicate the soil-extractant mixture to facilitate extraction.
 - Centrifuge the mixture to separate the soil particles from the supernatant containing the nanoparticles.
- Analysis by Single Particle (SP)-ICP-MS:
 - Dilute the supernatant to an appropriate concentration for SP-ICP-MS analysis.
 - Introduce the diluted sample into the SP-ICP-MS. This technique allows for the detection and quantification of individual nanoparticles, providing information on their size

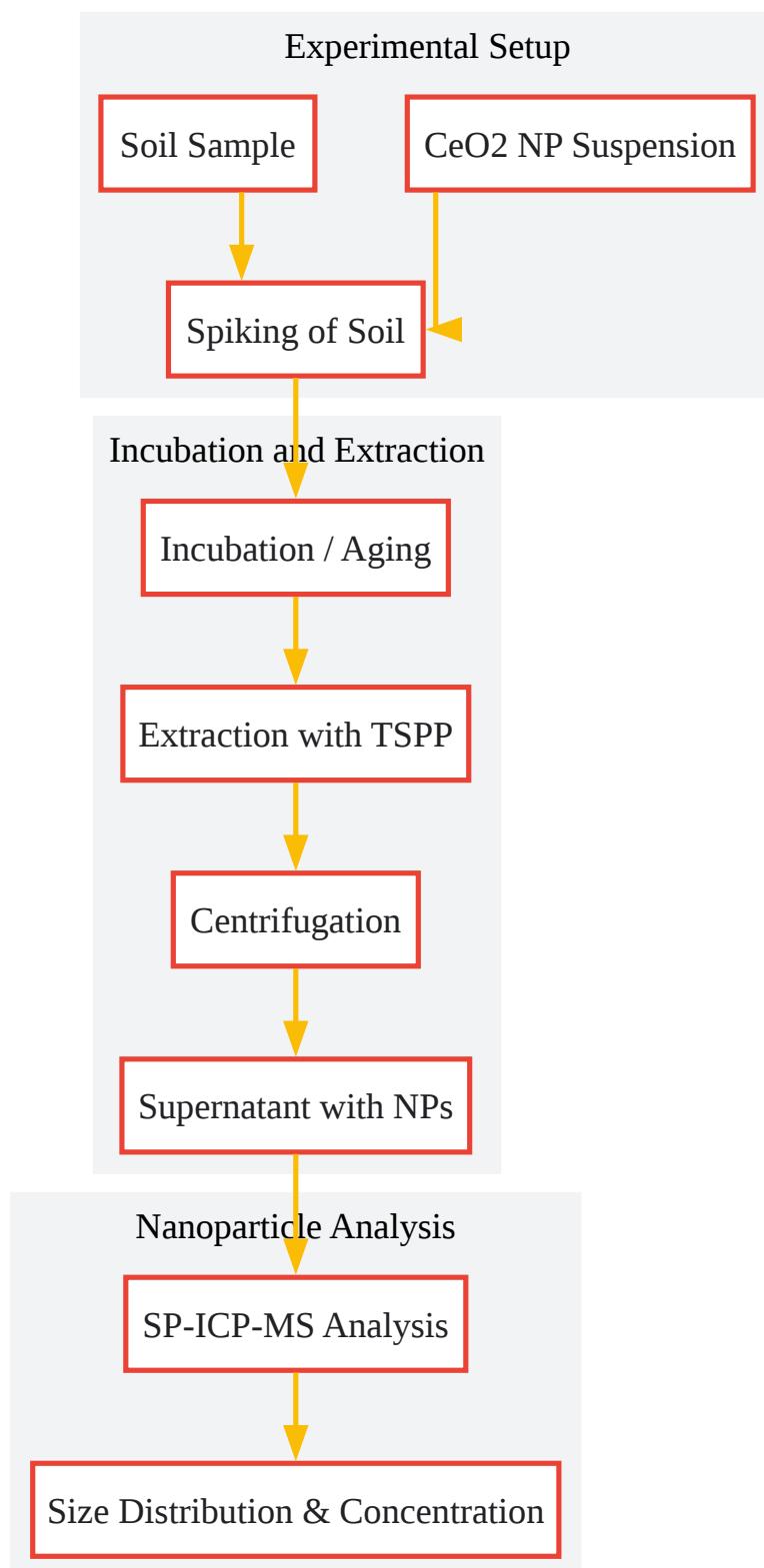
distribution and concentration.[10][11]

Mandatory Visualizations



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Caption: Workflow for Cerium Isotope Analysis in Geological Samples.



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Caption: Workflow for CeO₂ Nanoparticle Tracer Studies in Soil.

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